(R)-4-amino-4-phenylbutan-1-ol hydrochloride is a chiral amino alcohol that has garnered attention in pharmaceutical and organic chemistry due to its unique structural characteristics. This compound features an amino group and a phenyl substituent attached to a butanol backbone, making it a versatile building block in the synthesis of various biologically active molecules. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its application in laboratory settings and potential therapeutic uses .
These reactions highlight the compound's reactivity and potential for further functionalization.
Research indicates that (R)-4-amino-4-phenylbutan-1-ol hydrochloride exhibits significant biological activity, particularly in relation to its interaction with proteins involved in viral assembly. Specifically, it targets the Gag-Pol polyprotein, which is crucial for the assembly of viral particles. This interaction suggests potential applications in antiviral drug development. Additionally, studies have shown that this compound can influence various biochemical pathways, potentially impacting cellular processes related to virion assembly.
The synthesis of (R)-4-amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of D-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction is performed under an inert atmosphere (e.g., argon) to prevent moisture interference. After refluxing for an extended period (often 24 hours), the reaction is quenched with water and sodium hydroxide. Other methods may include the use of different chiral precursors or modifications to achieve specific enantiomeric forms.
(R)-4-amino-4-phenylbutan-1-ol hydrochloride has several applications:
Interaction studies have primarily focused on (R)-4-amino-4-phenylbutan-1-ol's role in binding to the Gag-Pol polyprotein. These studies utilize receptor binding assays to evaluate the compound's efficacy and mechanism of action. The findings indicate that this compound may stabilize interactions within the protein complex, thereby influencing viral assembly processes .
Several compounds share structural similarities with (R)-4-amino-4-phenylbutan-1-ol hydrochloride:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-phenylpropan-1-ol | Amino alcohol with a different amino group position | Varies in biological activity due to structural differences |
| 4-Amino-3-phenylbutan-1-ol | Similar structure but differing amino group position | May exhibit distinct pharmacological profiles |
| 2-Amino-4-phenylbutanoic acid | Hydroxyl group replaced by carboxylic acid group | Alters solubility and reactivity compared to alcohol form |
The uniqueness of (R)-4-amino-4-phenylbutan-1-ol lies in its specific chiral configuration, which can lead to diverse biological activities not observed in its analogs. Its capacity for hydrogen bonding and participation in various
(R)-4-Amino-4-phenylbutan-1-ol hydrochloride belongs to the class of β-amino alcohols, featuring a four-carbon chain with a phenyl group at the fourth carbon, an amino group at the fourth position, and a hydroxyl group at the first carbon. The hydrochloride salt form enhances its stability and solubility in polar solvents. The IUPAC name reflects its stereochemistry: the (R)-configuration at the chiral center (C4) distinguishes it from its (S)-enantiomer (CAS 1810074-83-9).
Molecular Formula: $$ \text{C}{10}\text{H}{15}\text{ClN}_2\text{O} $$
Molecular Weight: 201.69 g/mol
Key Functional Groups:
A comparative analysis of enantiomers is provided below:
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 42331-15-7 | 1810074-83-9 |
| Specific Rotation | Not reported | Not reported |
| Solubility | Soluble in water, methanol | Soluble in DMSO, chloroform |
The compound’s synthesis was first reported in the early 21st century alongside advances in asymmetric catalysis. Early methods relied on resolution of racemic mixtures using chiral auxiliaries, but the development of transfer hydrogenation in 2010 enabled direct enantioselective synthesis. For example, γ-dimethylamino butyrophenone was reduced using a ruthenium catalyst to yield (S)-4-dimethylamino-1-phenylbutanol with >97% enantiomeric excess (ee).
Key milestones include:
The compound’s chiral center and bifunctional groups make it a versatile precursor in stereoselective reactions. It has been employed to synthesize:
In asymmetric Suzuki–Miyaura couplings, derivatives of this compound achieved up to 95% ee when used as ligands, demonstrating its role in creating enantiopure biaryls.